molecular formula C26H24BrN3O4 B014197 5-[Bromoacetamido]tetramethylrhodamine CAS No. 166442-38-2

5-[Bromoacetamido]tetramethylrhodamine

Cat. No. B014197
M. Wt: 522.4 g/mol
InChI Key: ZUOXEKVATBJGPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5-[Bromoacetamido]tetramethylrhodamine involves multi-step organic reactions. For example, the synthesis of iodoacetamidotetramethylrhodamine, a closely related compound, has been achieved through a series of reactions starting from 3-dimethylaminophenol and further processing to achieve the desired substitution pattern on the tetramethylrhodamine backbone (Corrie et al., 1994).

Safety And Hazards

The safety and hazards associated with 5-[Bromoacetamido]tetramethylrhodamine are not detailed in the search results. However, it is generally recommended to handle such chemicals with appropriate safety measures3.


Future Directions

The future directions for the use of 5-[Bromoacetamido]tetramethylrhodamine are not specified in the search results. However, given its role as a synthetic intermediate1, it may continue to be used in the synthesis of other compounds.


Relevant Papers
The search results did not provide specific papers related to 5-[Bromoacetamido]tetramethylrhodamine. However, a paper was found discussing an RNA aptamer binding to the fluorescent ligand tetramethylrhodamine (TMR) in complex with the ligand 5-carboxy-tetramethylrhodamine (5-TAMRA)4. This could potentially be relevant, as 5-[Bromoacetamido]tetramethylrhodamine might have similar properties or uses due to its structural similarity to these compounds.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, further research or consultation with a subject matter expert may be required.


properties

IUPAC Name

N-[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOXEKVATBJGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CBr)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407493
Record name 5-[Bromoacetamido]tetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Bromoacetamido]tetramethylrhodamine

CAS RN

166442-38-2
Record name N-[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]-2-bromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166442-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[Bromoacetamido]tetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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